

# Investigational Drug ReN001 (Mavodelpar): A Comparative Analysis of Early-Phase Clinical Trial Findings

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ReN001    |           |
| Cat. No.:            | B10857760 | Get Quote |

An objective review of the clinical development of **ReN001** for Primary Mitochondrial Myopathies (PMM) and Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD), comparing its performance with alternative therapeutic strategies.

This guide provides a comprehensive comparison of the early-phase clinical trial findings for **ReN001** (mavodelpar), an investigational therapy, with other treatment alternatives for Primary Mitochondrial Myopathies (PMM) and Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD). The content is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available quantitative data, experimental protocols, and the biological pathways associated with **ReN001**.

### Overview of ReN001 (Mavodelpar)

**ReN001**, also known as mavodelpar, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPAR $\delta$ ). The therapeutic rationale behind **ReN001** lies in its potential to enhance the transcription of genes involved in mitochondrial function and fatty acid oxidation, which could, in turn, lead to the production of new mitochondria. The development of **ReN001** focused on rare genetic mitochondrial diseases, specifically PMM and LC-FAOD, which are characterized by impaired energy production.





# ReN001 for Primary Mitochondrial Myopathy (PMM): A Comparative Look

Primary Mitochondrial Myopathies are a group of genetic disorders that predominantly affect skeletal muscle, leading to weakness, fatigue, and exercise intolerance. Currently, there are no FDA-approved treatments specifically for PMM, with the standard of care being largely supportive. The clinical development of **ReN001** for PMM included a pivotal Phase 2b clinical trial known as the STRIDE study.

### Comparison with Investigational Alternative: Elamipretide

Elamipretide is another investigational drug that has been studied for the treatment of PMM. The MMPOWER-3 trial was a pivotal Phase 3 study evaluating the efficacy and safety of elamipretide in this patient population.

Table 1: Comparison of Pivotal Clinical Trial Outcomes in Primary Mitochondrial Myopathy

| Feature               | ReN001 (Mavodelpar) -<br>STRIDE Trial                                                | Elamipretide - MMPOWER-<br>3 Trial                                                       |
|-----------------------|--------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| Trial Phase           | Phase 2b                                                                             | Phase 3                                                                                  |
| Primary Endpoint      | Change from baseline in 12-<br>minute walk test (12MWT) at<br>24 weeks               | Change from baseline in 6-<br>minute walk test (6MWT) at 24<br>weeks                     |
| Primary Endpoint Met? | No[1][2]                                                                             | No[3][4][5][6]                                                                           |
| Quantitative Outcome  | Not publicly disclosed, but announced as not meeting statistical significance.[1][2] | Least Squares Mean Difference vs. Placebo: -3.2 meters (95% CI -18.7 to 12.3; p=0.69)[4] |

It is important to note that while both the STRIDE trial for mavodelpar and the MMPOWER-3 trial for elamipretide failed to meet their primary endpoints, the public availability of quantitative data for the MMPOWER-3 trial allows for a more detailed analysis of its outcome.[3][4][5][6]



Following the negative results of the STRIDE study, the development of mavodelpar for PMM was suspended.

# ReN001 for Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD): A Comparative Look

LC-FAOD are a group of rare metabolic disorders that prevent the body from breaking down long-chain fatty acids for energy. The standard of care for LC-FAOD includes dietary management and the FDA-approved medication, triheptanoin (Dojolvi™). **ReN001** was investigated in a Phase 1b clinical trial for this indication.

# Comparison with FDA-Approved Treatment: Triheptanoin

Triheptanoin is a medium-chain triglyceride that provides an alternative energy source for individuals with LC-FAOD. Its efficacy has been evaluated in several clinical studies, including a long-term open-label extension study (CL202).

Table 2: Comparison of Clinical Trial Outcomes in Long-Chain Fatty Acid Oxidation Disorders

| Feature              | ReN001 (Mavodelpar) -<br>Phase 1b Trial                                                                   | Triheptanoin (Dojolvi™) -<br>CL202 Extension Study                                                                                             |
|----------------------|-----------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|
| Trial Phase          | Phase 1b                                                                                                  | Open-label, long-term extension                                                                                                                |
| Primary Objective    | Safety and tolerability[7]                                                                                | Long-term safety and efficacy                                                                                                                  |
| Efficacy Endpoint(s) | Exploratory, including 12-minute walk test[8]                                                             | Annualized rate of Major<br>Clinical Events (MCEs)                                                                                             |
| Quantitative Outcome | Increase in walk distance observed in LCHAD and CPT2 subgroups (specific data not publicly available).[8] | For triheptanoin-naïve patients, a significant decrease in the median annualized MCE rate from 2.00 to 0.28 events/patient/year (p=0.0343).[9] |



The early-phase trial of **ReN001** in LC-FAOD was primarily designed to assess its safety, and while some positive signals in exploratory efficacy endpoints were reported, comprehensive, comparative efficacy data is lacking.[8] In contrast, triheptanoin has demonstrated a significant reduction in the frequency of major clinical events in a long-term study, leading to its approval for the treatment of LC-FAOD.[9]

# Experimental Protocols ReN001 (Mavodelpar) STRIDE Study Protocol (PMM)

- Study Design: A global, randomized, double-blind, placebo-controlled pivotal Phase 2b trial.
   [2]
- Patient Population: Adult patients with PMM due to mitochondrial DNA (mtDNA) defects.
- Intervention: 100 mg of mavodelpar administered orally once daily for 24 weeks.[10]
- Primary Efficacy Endpoint: The change from baseline in the distance walked during the 12-minute walk test (12MWT) at week 24.[1][2]
- Secondary Efficacy Endpoint: The change from baseline in the PROMIS® Short Form Fatigue 13a score.

# ReN001 (Mavodelpar) Phase 1b Study Protocol (LC-FAOD)

- Study Design: An open-label, 12-week study.[7]
- Patient Population: Adult patients with confirmed LC-FAOD.[7]
- Primary Objective: To evaluate the safety and tolerability of ReN001.[7]

### Visualizing the Science Signaling Pathway of ReN001 (Mavodelpar)





#### Click to download full resolution via product page

Caption: **ReN001** (mavodelpar) acts as a PPAR $\delta$  agonist, leading to increased mitochondrial function.

### **Experimental Workflow of the STRIDE Clinical Trial**





Click to download full resolution via product page

Caption: A simplified workflow of the randomized, placebo-controlled STRIDE clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Reneo Pharmaceuticals Announces Results from Pivotal STRIDE [globenewswire.com]
- 2. mitocon.it [mitocon.it]
- 3. neurology.org [neurology.org]
- 4. Efficacy and Safety of Elamipretide in Individuals With Primary Mitochondrial Myopathy: The MMPOWER-3 Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary mitochondrial myopathies: elamipretide is well tolerated but does not improve the 6-minute walk test or fatigue Institut de Myologie [institut-myologie.org]
- 6. neurologylive.com [neurologylive.com]
- 7. FDA Grants Orphan Drug Designation to Reneo Pharmaceuticals for REN001 for Treatment of Fatty Acid Oxidation Disorders – REGENHEALTHSOLUTIONS (RHS) [regenhealthsolutions.info]
- 8. Reneo Pharmaceuticals Reports Positive Results from REN001 Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD) Study and Provides Additional Development Updates -BioSpace [biospace.com]
- 9. Triheptanoin for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. checkrare.com [checkrare.com]
- To cite this document: BenchChem. [Investigational Drug ReN001 (Mavodelpar): A
   Comparative Analysis of Early-Phase Clinical Trial Findings]. BenchChem, [2025]. [Online
   PDF]. Available at: [https://www.benchchem.com/product/b10857760#confirming-the findings-of-early-phase-ren001-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com